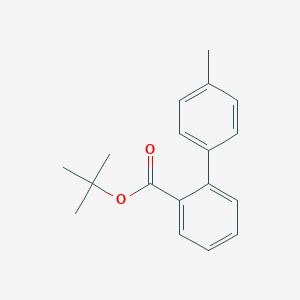

Tert-butyl 4'-methylbiphenyl-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 2-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-13-9-11-14(12-10-13)15-7-5-6-8-16(15)17(19)20-18(2,3)4/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEDFWZJRNPJIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431634 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114772-36-0 | |

| Record name | tert-Butyl 4'-methyl[1,1'-biphenyl]-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis and Emergence of a Key Pharmaceutical Intermediate: Tert-butyl 4'-methylbiphenyl-2-carboxylate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals, most notably the angiotensin II receptor blocker, Telmisartan.[1][2] This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing experimental protocols and presenting quantitative data for comparison. The document also explores the context of its discovery as a pivotal component in drug development.

Introduction: A Molecule of Significance in Pharmaceutical Synthesis

This compound has emerged as a valuable building block in organic synthesis, primarily due to its role in the industrial production of antihypertensive drugs.[3] Its molecular structure, featuring a substituted biphenyl core, is a key component of the Telmisartan molecule. The tert-butyl ester group serves as a protecting group for the carboxylic acid, facilitating subsequent chemical transformations during the synthesis of the final active pharmaceutical ingredient (API). This guide will delve into the prevalent synthetic methodologies for its preparation, offering detailed insights for researchers and chemists in the field.

Synthetic Pathways and Methodologies

The synthesis of this compound is predominantly achieved through a multi-step process that begins with the formation of the 4'-methylbiphenyl-2-carbonitrile core, followed by hydrolysis and esterification. An alternative approach involves the direct synthesis of the biphenyl-2-carboxylic acid moiety via cross-coupling reactions.

Pathway A: From 2-Cyano-4'-methylbiphenyl

This widely employed industrial method involves a two-step sequence: the hydrolysis of 2-cyano-4'-methylbiphenyl to 4'-methylbiphenyl-2-carboxylic acid, followed by the esterification of the carboxylic acid with isobutene.

2.1.1. Step 1: Hydrolysis of 2-Cyano-4'-methylbiphenyl

The initial step involves the conversion of the nitrile group in 2-cyano-4'-methylbiphenyl to a carboxylic acid. This is typically achieved through acid or base-catalyzed hydrolysis.

-

Experimental Protocol (Alkaline Hydrolysis): A mixture of 2-cyano-4'-methylbiphenyl, a suitable solvent such as ethylene glycol, and an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) is heated.[1] The reaction is monitored until the hydrolysis is complete. Upon cooling, the reaction mixture is diluted with water and acidified with a strong acid (e.g., hydrochloric acid) to precipitate the 4'-methylbiphenyl-2-carboxylic acid. The solid product is then collected by filtration, washed with water, and dried. Recrystallization from a solvent like toluene can be performed for further purification.[1]

2.1.2. Step 2: Esterification with Isobutene

The second step involves the esterification of the synthesized 4'-methylbiphenyl-2-carboxylic acid with isobutene in the presence of an acid catalyst to yield the final product.

-

Experimental Protocol: 4'-methylbiphenyl-2-carboxylic acid is dissolved in a non-polar organic solvent such as toluene. An acid catalyst, like concentrated sulfuric acid, and a dehydrating agent, such as anhydrous magnesium sulfate, are added to the mixture.[1] Isobutene gas is then introduced into the reaction vessel. The reaction is typically stirred at room temperature for several hours. After completion, the reaction mixture is worked up by washing with an aqueous basic solution to remove the acid catalyst and any unreacted carboxylic acid. The organic layer is then dried and the solvent is removed under reduced pressure to afford this compound.[1]

Pathway B: Suzuki Coupling Approach

An alternative and highly efficient method for constructing the biphenyl core is the Suzuki-Miyaura cross-coupling reaction. This approach can be utilized to synthesize the precursor, 4'-methylbiphenyl-2-carboxylic acid, or its esters.

-

Experimental Protocol (for Methyl Ester Synthesis): A mixture of a 2-halobenzoate (e.g., methyl 2-iodobenzoate), 4-tolylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate) is prepared in a suitable solvent system (e.g., toluene/water). The reaction mixture is heated under an inert atmosphere until the coupling is complete. After cooling, the organic layer is separated, washed, dried, and concentrated. The crude product, methyl 4'-methylbiphenyl-2-carboxylate, is then purified by chromatography. A similar approach could be envisioned for the direct synthesis of the tert-butyl ester by using tert-butyl 2-halobenzoate as the starting material.

Quantitative Data Summary

The following tables summarize the quantitative data for the key synthetic steps described above, based on literature findings.

Table 1: Hydrolysis of 2-Cyano-4'-methylbiphenyl

| Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |

| 2-Cyano-4'-methylbiphenyl | NaOH, Ethylene glycol, 150°C, 10 hours; then HCl | 4'-Methylbiphenyl-2-carboxylic acid | 99% | 99.0% | [1] |

| 2-Cyano-4'-methylbiphenyl | Recrystallization from toluene | 4'-Methylbiphenyl-2-carboxylic acid | 83.3% | 99.9% | [1] |

Table 2: Esterification of 4'-Methylbiphenyl-2-carboxylic acid

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4'-Methylbiphenyl-2-carboxylic acid | Isobutene, Toluene, H₂SO₄, MgSO₄, Room temp., 6 hours | This compound | High | [1] |

Table 3: Suzuki Coupling for Biphenyl Core Synthesis (Methyl Ester)

| Starting Materials | Catalyst and Base | Product | Yield | Reference |

| Methyl 2-iodobenzoate, 4-Tolylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Methyl 4'-methylbiphenyl-2-carboxylate | Not specified |

Discovery and Significance

The "discovery" of this compound is intrinsically linked to the development of the antihypertensive drug, Telmisartan. Rather than being a serendipitous discovery, it was rationally designed and synthesized as a key intermediate to facilitate the construction of the complex Telmisartan molecule. The tert-butyl ester serves as an effective protecting group for the carboxylic acid functionality, preventing it from interfering with subsequent reactions and allowing for its deprotection in the final stages of the synthesis. Its development showcases a strategic approach in medicinal chemistry, where the synthesis of complex drug molecules is broken down into the preparation of well-defined, functionalized intermediates.

Logical Workflow and Relationships

The synthesis of this compound can be visualized as a series of logical steps, as depicted in the following workflow diagrams.

Conclusion

The synthesis of this compound is a well-established and critical process in the pharmaceutical industry. The primary route, involving the hydrolysis of a nitrile precursor followed by esterification, has been optimized for large-scale production. Alternative methods, such as those employing Suzuki coupling, offer efficient ways to construct the core biphenyl structure. This technical guide has provided a detailed overview of these synthetic strategies, complete with experimental protocols and quantitative data, to serve as a valuable resource for professionals in drug development and organic synthesis. The continued importance of this intermediate underscores the elegance and utility of strategic molecular design in the creation of life-saving medicines.

References

In-Depth Technical Guide: Physicochemical Properties of Tert-butyl 4'-methylbiphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a key organic intermediate prominently utilized in the synthesis of pharmaceuticals, particularly angiotensin II receptor blockers (ARBs) such as Telmisartan.[1] Its structural features, including the biphenyl backbone and the bulky tert-butyl ester group, impart specific solubility and reactivity characteristics that are advantageous in multi-step organic syntheses. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of its role in synthetic pathways.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O₂ | [2] |

| Molecular Weight | 268.35 g/mol | [2] |

| Appearance | Pale yellow opaque oil | [2] |

| CAS Number | 114772-36-0 | [2] |

| Purity | ≥ 99% (by HPLC) | [2] |

| Storage Conditions | 0-8°C or Room Temperature | [2][3] |

Note: Experimental melting and boiling points are not specified in the reviewed literature. A predicted boiling point for the related compound, tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate, is 437.0±38.0 °C.[4]

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the esterification of 4'-methyl-2-biphenylcarboxylic acid with isobutene, catalyzed by an acid.[5]

Materials:

-

4'-methyl-2-biphenylcarboxylic acid

-

Isobutene

-

Acid catalyst (e.g., sulfuric acid)

-

Organic solvent (e.g., toluene)

Procedure:

-

Dissolve 4'-methyl-2-biphenylcarboxylic acid in a suitable organic solvent, such as toluene, within a pressure-resistant reactor.

-

Introduce an acid catalyst (e.g., a catalytic amount of concentrated sulfuric acid) into the solution.

-

Pressurize the reactor with isobutene gas.

-

Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, neutralize the reaction mixture with a suitable base (e.g., aqueous sodium bicarbonate solution).

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the crude product, if necessary, using column chromatography on silica gel.

Characterization Methods

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column, such as a C18, is typically suitable.

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like formic acid or trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at a wavelength where the biphenyl system has strong absorbance (e.g., around 254 nm).

-

Purpose: To assess the purity of the synthesized compound. A purity of ≥ 99% is often reported for commercial samples.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound were not found, the expected chemical shifts for similar structures can be inferred.

-

¹H NMR: Expected signals would include those for the tert-butyl protons (a singlet around 1.3-1.5 ppm), the methyl protons on the biphenyl ring (a singlet around 2.3-2.5 ppm), and a complex multiplet pattern for the aromatic protons in the range of 7.0-8.0 ppm.

-

¹³C NMR: Expected signals would include the quaternary carbon of the tert-butyl group, the methyl carbon, the ester carbonyl carbon, and multiple signals for the aromatic carbons.

Mass Spectrometry (MS):

-

The molecular ion peak [M]+ would be expected at m/z = 268.35. Fragmentation patterns would likely involve the loss of the tert-butyl group.

Signaling Pathways and Experimental Workflows

Extensive literature searches did not reveal any direct involvement of this compound in biological signaling pathways. Its role is consistently reported as a synthetic intermediate in the production of more complex molecules, particularly in the pharmaceutical industry.

Workflow: Synthesis of Telmisartan Intermediate

This compound is a crucial precursor in the synthesis of Telmisartan, an angiotensin II receptor blocker. The following workflow illustrates its role in this process.

Conclusion

This compound is a well-established intermediate in organic synthesis, valued for its role in the construction of complex pharmaceutical molecules. While its basic physicochemical properties are known, a comprehensive experimental dataset for its thermal and spectral properties is not widely available. The provided synthetic protocols offer a reliable method for its preparation. Future research could focus on elucidating its detailed physicochemical profile and exploring its potential applications in other areas of chemical synthesis. Currently, there is no evidence to suggest its direct involvement in any biological signaling pathways.

References

- 1. Efficient and improved synthesis of Telmisartan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. tert-Butyl 4'-(bromomethyl)biphenyl-2-carboxylate | 114772-40-6 [amp.chemicalbook.com]

- 5. US6369266B1 - Process for producing tert-butyl 4â²-methyl-2-biphenylcarboxlate - Google Patents [patents.google.com]

An In-depth Technical Guide to Tert-butyl 4'-methylbiphenyl-2-carboxylate (CAS: 114772-36-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4'-methylbiphenyl-2-carboxylate, a key chemical intermediate in organic synthesis and pharmaceutical development. The document details its chemical and physical properties, outlines established synthesis protocols, and explores its significant applications, particularly its role in the manufacturing of angiotensin II receptor antagonists. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development, offering structured data, detailed experimental procedures, and visual representations of synthetic pathways to facilitate a deeper understanding and practical application of this compound.

Chemical and Physical Properties

This compound is a biphenyl derivative characterized by a tert-butyl ester functional group. This structural feature enhances its solubility and stability, making it a versatile intermediate in various chemical reactions.[1]

Table 1: General and Physical Properties

| Property | Value | Source |

| CAS Number | 114772-36-0 | [1] |

| Molecular Formula | C18H20O2 | [1][2][3] |

| Molecular Weight | 268.35 g/mol | [1][2][3] |

| Appearance | Pale yellow opaque oil | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Table 2: Chemical Identifiers

| Identifier | Value | Source |

| Synonyms | 4'-Methyl-biphenyl-2-carboxylic acid tert-butyl ester | [1] |

| MDL Number | MFCD04973964 | [1] |

| PubChem ID | 9838270 | [1] |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the esterification of 4'-methylbiphenyl-2-carboxylic acid. This precursor is typically synthesized from 2-cyano-4'-methylbiphenyl.

Synthesis of 4'-Methylbiphenyl-2-carboxylic Acid

A common method for the preparation of 4'-methylbiphenyl-2-carboxylic acid is through the hydrolysis of 2-cyano-4'-methylbiphenyl.

Experimental Protocol:

-

A mixture of 2-cyano-4'-methylbiphenyl, a glycol solvent, and an alkali (e.g., sodium hydroxide) is prepared.

-

The reaction mixture is heated and stirred for a specified period to facilitate hydrolysis. For instance, one procedure describes stirring at 150°C for 10 hours.[4]

-

After cooling, the mixture is acidified with an acid such as hydrochloric acid to precipitate the carboxylic acid.[4]

-

The resulting white crystals of 4'-methylbiphenyl-2-carboxylic acid are collected by filtration, washed with water, and dried.[4]

-

Purification can be achieved by recrystallization from a suitable solvent like toluene.[4]

Esterification to this compound

The final step is the esterification of 4'-methylbiphenyl-2-carboxylic acid with isobutene in the presence of an acid catalyst.[4]

Experimental Protocol:

-

4'-Methylbiphenyl-2-carboxylic acid is dissolved in a suitable organic solvent.

-

An acid catalyst is added to the solution.

-

Isobutene is introduced into the reaction mixture under controlled temperature and pressure.

-

The reaction is monitored until completion.

-

The product, this compound, is isolated and purified using standard techniques such as chromatography.

Applications in Research and Development

This compound is a valuable building block in several areas of chemical science.

Pharmaceutical Development

The most prominent application of this compound is as a key intermediate in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension. The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality during the synthesis of the complex drug molecule.

Organic Synthesis and Material Science

Beyond pharmaceuticals, this compound is utilized in broader organic synthesis to create complex molecules. Its biphenyl structure is a common motif in materials science, and derivatives can be explored for applications in specialty polymers, resins, coatings, and adhesives, where they can impart improved thermal stability and mechanical properties.[1] It is also being investigated for the development of environmentally friendly solvents and additives.[1]

Spectroscopic Data

While specific, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, the expected spectral characteristics can be inferred from its structure.

-

¹H NMR: Expected signals would include those for the tert-butyl group (a singlet around 1.3-1.6 ppm), the methyl group on the biphenyl ring (a singlet around 2.4 ppm), and a complex pattern of signals in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons on the two phenyl rings.

-

¹³C NMR: Carbon signals for the tert-butyl group, the methyl group, the ester carbonyl, and the aromatic carbons of the biphenyl rings would be expected in their characteristic regions.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ester group (around 1710-1740 cm⁻¹), C-O stretching, aromatic C-H and C=C stretching, and aliphatic C-H stretching.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the tert-butyl group.

Conclusion

This compound is a chemical intermediate of significant industrial importance, primarily driven by its essential role in the synthesis of the antihypertensive drug Telmisartan. Its synthesis from readily available precursors is well-established, and its chemical properties make it a useful building block in various fields of organic synthesis and material science. This guide provides a consolidated resource of its properties, synthesis, and applications to aid researchers and developers in their work with this versatile compound.

References

"Tert-butyl 4'-methylbiphenyl-2-carboxylate" molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4'-methylbiphenyl-2-carboxylate, a versatile building block utilized in organic synthesis. This document details its molecular structure, physicochemical properties, and established synthesis protocols.

Quantitative Data Summary

The following table summarizes the key quantitative and physical data for this compound.

| Property | Value | References |

| Molecular Formula | C₁₈H₂₀O₂ | [1][2][3][4] |

| Molecular Weight | 268.35 g/mol | [1][2][5] |

| CAS Number | 114772-36-0 | [1][2][3][4][6] |

| Appearance | Pale yellow opaque oil | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Temperature | 2°C - 8°C | [1][3] |

| SMILES | CC1=CC=C(C=C1)C2=CC=CC=C2C(=O)OC(C)(C)C | [1][5] |

| IUPAC Name | tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate | [3] |

Molecular Structure

This compound consists of a biphenyl core structure. A methyl group is attached at the 4'-position of one phenyl ring, and a tert-butyl carboxylate group is attached at the 2-position of the other phenyl ring. The tert-butyl group is a bulky functional group which can influence the molecule's steric properties and solubility in nonpolar solvents.[2] This compound is also known by its synonym, 4'-Methyl-biphenyl-2-carboxylic acid tert-butyl ester.[1][2][3]

Experimental Protocols: Synthesis

A documented method for the preparation of this compound involves the esterification of 4'-methyl-2-biphenylcarboxylic acid.[7]

Protocol: Synthesis via Acid-Catalyzed Esterification [7]

This process involves the reaction of 4'-methyl-2-biphenylcarboxylic acid with isobutene, utilizing an acid catalyst.[7]

-

Starting Materials:

-

4'-methyl-2-biphenylcarboxylic acid (can be prepared by hydrolyzing 2-cyano-4'-methylbiphenyl).[7]

-

Isobutene

-

Acid catalyst (e.g., sulfuric acid)

-

An organic solvent such as toluene

-

-

Procedure:

-

The starting material, 4'-methyl-2-biphenylcarboxylic acid, is dissolved in a suitable organic solvent (e.g., toluene).

-

An acid catalyst is introduced into the mixture.

-

Isobutene is then reacted with the 4'-methyl-2-biphenylcarboxylic acid in the presence of the catalyst.

-

The reaction can be carried out under mild conditions, including ambient temperatures.[7]

-

Following the reaction, the mixture is worked up to isolate the final product, tert-butyl 4'-methyl-2-biphenylcarboxylate. This may involve neutralization, extraction, and purification steps like crystallization.[7]

-

This method is noted for its high yield and suitability for industrial-scale production without the need for hazardous solvents or complex procedures.[7]

Another approach involves a one-pot synthesis starting from 4'-methyl-2-cyanobiphenyl.[8]

Protocol: One-Pot Synthesis from 4'-methyl-2-cyanobiphenyl [8]

-

Procedure:

-

In a single reaction vessel, 4'-methyl-2-cyanobiphenyl is hydrolyzed under acidic conditions for approximately 24 hours to produce 4'-methyl-2-biphenylcarboxylic acid.[8]

-

Excess water is removed from the reaction mixture by refluxing with a water-immiscible organic solvent.[8]

-

An alcohol and an esterification catalyst (such as sulfuric acid) are added to the vessel.[8]

-

The mixture is then heated to facilitate the esterification reaction, yielding the desired this compound.[8]

-

Visualization of Molecular Connectivity

The following diagram illustrates the logical connectivity of the primary functional groups within the this compound molecule.

Caption: Connectivity of functional groups in the molecule.

References

- 1. biosynth.com [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. chembk.com [chembk.com]

- 5. tert-Butyl 4-Methyl-2-biphenylcarboxylate | C18H20O2 | CID 21649045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 114772-36-0 [chemicalbook.com]

- 7. US6369266B1 - Process for producing tert-butyl 4â²-methyl-2-biphenylcarboxlate - Google Patents [patents.google.com]

- 8. CN105085271A - One-pot technology of 4'-methyl-2-carboxylate biphenyl - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of Tert-butyl 4'-methylbiphenyl-2-carboxylate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of tert-butyl 4'-methylbiphenyl-2-carboxylate, a key intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols and an in-depth analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Molecular Structure and Properties

This compound (CAS Number: 114772-36-0) is an organic compound with the molecular formula C₁₈H₂₀O₂ and a molecular weight of 268.35 g/mol .[1] Its structure features a biphenyl core, substituted with a tert-butyl carboxylate group at the 2-position and a methyl group at the 4'-position. The presence of the bulky tert-butyl group can influence the conformation of the biphenyl system, affecting its spectroscopic characteristics.

Spectroscopic Data Analysis

Due to the limited availability of public experimental spectra for this specific compound, the following sections provide predicted spectroscopic data based on computational models and analysis of similar chemical structures. These predictions serve as a valuable reference for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | d | 1H | Aromatic H (ortho to COOtBu) |

| ~7.3 - 7.5 | m | 3H | Aromatic H |

| ~7.2 | d | 2H | Aromatic H (ortho to CH₃) |

| ~7.1 | d | 2H | Aromatic H (meta to CH₃) |

| 2.38 | s | 3H | -CH₃ |

| 1.35 | s | 9H | -C(CH₃)₃ |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (ester) |

| ~142 | Aromatic C |

| ~138 | Aromatic C |

| ~137 | Aromatic C |

| ~131 | Aromatic C |

| ~130 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Aromatic C |

| ~127 | Aromatic C |

| ~81 | -C (CH₃)₃ |

| ~28 | -C(C H₃)₃ |

| ~21 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted spectrum of this compound would exhibit the following characteristic absorption bands:

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~3100-3000 | Weak-Medium | C-H stretching (aromatic) |

| ~1715 | Strong | C=O stretching (ester) |

| ~1600, ~1480 | Medium | C=C stretching (aromatic ring) |

| ~1250, ~1150 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 268 | [M]⁺ (Molecular ion) |

| 212 | [M - C₄H₈]⁺ (Loss of isobutylene) |

| 195 | [M - C₄H₉O]⁺ (Loss of tert-butoxy radical) |

| 183 | [C₁₄H₁₁O]⁺ |

| 165 | [C₁₃H₉]⁺ (Biphenylmethyl cation) |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Co-add 16-32 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Employ a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Co-add 1024-4096 scans for adequate signal intensity.

-

-

Data Processing: Process the raw data using appropriate software by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

As this compound is described as an oil, the Attenuated Total Reflectance (ATR) technique is most suitable.

-

Sample Preparation: Place a small drop of the neat oil directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans at a resolution of 4 cm⁻¹.

-

Collect a background spectrum of the clean, empty ATR crystal prior to sample analysis.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC/MS).

-

Instrumentation: Employ a mass spectrometer capable of electron ionization (EI).

-

Data Acquisition:

-

Use a standard EI energy of 70 eV.

-

Scan a mass range of m/z 40-500.

-

The ion source temperature should be maintained at approximately 200-250 °C.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: A flowchart illustrating the systematic approach to spectroscopic characterization.

References

An In-depth Technical Guide to the Solubility and Stability of Tert-butyl 4'-methylbiphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty polymers. Its physicochemical properties, such as solubility and stability, are critical parameters that influence its application, formulation, and the overall efficiency of synthetic processes. This technical guide provides a comprehensive overview of the known qualitative information on the solubility and stability of this compound and presents standardized, detailed experimental protocols for their quantitative determination. While specific experimental data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this crucial data in a systematic and reproducible manner.

Introduction

This compound (CAS No. 114772-36-0) is a biphenyl derivative whose structure incorporates a tert-butyl ester group. This structural feature is known to enhance its solubility in organic solvents and improve its thermal stability, making it a valuable building block in various chemical applications.[1] In pharmaceutical development, it serves as an intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[1][2] In polymer chemistry, it contributes to the improved thermal and mechanical properties of specialty polymers, coatings, and adhesives.[1][3] A thorough understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the quality and shelf-life of intermediates and final products.

Chemical Structure:

Compound Properties:

| Property | Value | Reference |

| CAS Number | 114772-36-0 | [1] |

| Molecular Formula | C18H20O2 | [1] |

| Molecular Weight | 268.35 g/mol | [1] |

| Appearance | Pale yellow opaque oil | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage Conditions | 0-8°C | [1] |

Solubility Profile

The tert-butyl group in this compound is generally understood to enhance its solubility in a range of organic solvents.[1] However, quantitative solubility data is essential for process development and optimization. This section provides a recommended protocol for determining the thermodynamic solubility of the compound.

Recommended Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol is adapted from established methods for determining the solubility of organic compounds.

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity ≥ 99%)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, acetone, ethyl acetate, toluene, dichloromethane, heptane) of analytical grade or higher

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated alternative quantitative method.

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to sediment. Alternatively, centrifuge the vials to facilitate separation.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted solution using a pre-validated HPLC-UV method. A calibration curve should be generated using standard solutions of this compound of known concentrations.

Data Presentation:

The quantitative solubility data should be summarized in a structured table for easy comparison.

Table 1: Example - Solubility of this compound at 25°C

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 1.92 | Data to be determined | Data to be determined |

| Toluene | 2.38 | Data to be determined | Data to be determined |

| Dichloromethane | 8.93 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |

| Acetone | 20.7 | Data to be determined | Data to be determined |

| Isopropanol | 19.9 | Data to be determined | Data to be determined |

| Ethanol | 24.6 | Data to be determined | Data to be determined |

| Acetonitrile | 37.5 | Data to be determined | Data to be determined |

| Methanol | 32.7 | Data to be determined | Data to be determined |

Experimental Workflow Diagram

References

An In-depth Technical Guide to Tert-butyl 4'-methylbiphenyl-2-carboxylate: A Keystone Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4'-methylbiphenyl-2-carboxylate is a pivotal intermediate in contemporary organic synthesis, most notably in the pharmaceutical industry. Its unique structural features, including the sterically demanding tert-butyl ester and the biphenyl backbone, make it an invaluable building block for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a particular focus on its role in the manufacturing of the angiotensin II receptor blocker, Telmisartan. Detailed experimental protocols, comparative data on synthetic methodologies, and visualizations of relevant biological pathways are presented to serve as a practical resource for researchers in the field.

Introduction

The biphenyl moiety is a prevalent scaffold in a multitude of biologically active compounds, agrochemicals, and materials science.[1] this compound, also known as tert-butyl 2-(4-methylphenyl)benzoate, has emerged as a critical precursor for the synthesis of high-value molecules due to its tailored reactivity and solubility.[1] The presence of the tert-butyl group provides steric protection to the carboxylic acid functionality, allowing for selective transformations at other positions of the biphenyl system. This protecting group can be readily removed under acidic conditions, a feature that is exploited in the final steps of many synthetic sequences. This guide will delve into the synthetic routes to this compound, its key chemical characteristics, and its prominent role as a synthetic intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 114772-36-0 |

| Molecular Formula | C₁₈H₂₀O₂ |

| Molecular Weight | 268.35 g/mol |

| Appearance | Pale yellow opaque oil |

| Purity | ≥ 99% (HPLC) |

| Storage Conditions | 0-8°C |

Synthetic Methodologies

The synthesis of this compound can be achieved through several strategic approaches. The most common methods involve the formation of the biphenyl bond via transition-metal-catalyzed cross-coupling reactions or through the esterification of a pre-formed biphenyl carboxylic acid.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between aryl halides and aryl boronic acids, catalyzed by a palladium complex. This approach offers high yields and excellent functional group tolerance.

Reaction Scheme: o-tert-butoxycarbonylphenylboronic acid + 4-bromotoluene --(Pd catalyst, base)--> this compound

Grignard Reagent Based Cross-Coupling (Kumada Coupling)

The Kumada coupling utilizes a Grignard reagent and an aryl halide in the presence of a nickel or palladium catalyst. This method is also effective for the synthesis of unsymmetrical biaryls.

Reaction Scheme: 2-tert-butoxycarbonylphenylmagnesium bromide + 4-bromotoluene --(Ni or Pd catalyst)--> this compound

Esterification of 4'-Methylbiphenyl-2-carboxylic acid

A straightforward method involves the direct esterification of 4'-methylbiphenyl-2-carboxylic acid with isobutylene in the presence of an acid catalyst. This method is particularly attractive for its atom economy and directness.

Reaction Scheme: 4'-methylbiphenyl-2-carboxylic acid + isobutylene --(acid catalyst)--> this compound

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as starting material availability, cost, scalability, and desired purity. A comparative summary of these methods is presented below.

| Synthetic Route | Key Reagents | Catalyst | Typical Yield | Advantages | Disadvantages |

| Suzuki-Miyaura Coupling | Aryl boronic acid, Aryl halide | Palladium complex | High to Excellent (>90%) | Excellent functional group tolerance, mild conditions. | Cost and toxicity of palladium catalysts. |

| Kumada Coupling | Grignard reagent, Aryl halide | Nickel or Palladium complex | Moderate to High | Readily available starting materials. | Grignard reagents are moisture-sensitive and have low functional group tolerance. |

| Esterification | Biphenyl carboxylic acid, Isobutylene | Strong acid (e.g., H₂SO₄) | Good to High | Atom economical, direct. | Requires handling of gaseous isobutylene and strong acids. |

Applications in Organic Synthesis

The primary application of this compound is as a key intermediate in the synthesis of pharmaceuticals, most notably the antihypertensive drug Telmisartan.

Synthesis of Telmisartan

Telmisartan is an angiotensin II receptor blocker (ARB) used to treat high blood pressure. The synthesis of Telmisartan involves the alkylation of a benzimidazole intermediate with a derivative of this compound, followed by the hydrolysis of the tert-butyl ester to reveal the final carboxylic acid.

Logical Flow of Telmisartan Synthesis:

Caption: Synthetic pathway from the building block to Telmisartan.

Biological Significance of Derived Molecules: The Renin-Angiotensin-Aldosterone System (RAAS)

Telmisartan, synthesized from this compound, exerts its therapeutic effect by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.

The RAAS Pathway and the Action of Telmisartan

Angiotensin II, a potent vasoconstrictor, is the primary active component of the RAAS. It binds to the angiotensin II type 1 (AT₁) receptor, leading to a cascade of physiological effects that increase blood pressure. Telmisartan acts as a selective antagonist of the AT₁ receptor, competitively inhibiting the binding of angiotensin II and thereby preventing its pressor effects.[2][3][4][5][6][7]

Caption: The RAAS pathway and the inhibitory action of Telmisartan.

PPAR-γ Agonism

In addition to its primary role as an ARB, Telmisartan has been shown to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[8][9] This nuclear receptor is involved in the regulation of glucose and lipid metabolism. This dual activity may contribute to the beneficial metabolic effects observed with Telmisartan treatment.

Caption: Partial agonism of PPAR-γ by Telmisartan.

Experimental Protocols

The following section provides detailed experimental procedures for the synthesis of this compound via two common methods.

Synthesis via Suzuki-Miyaura Coupling

Materials:

-

2-(tert-Butoxycarbonyl)phenylboronic acid

-

4-Bromotoluene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(tert-butoxycarbonyl)phenylboronic acid (1.0 eq), 4-bromotoluene (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.

-

Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.

-

In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of toluene.

-

Add the catalyst solution to the reaction mixture under an inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Synthesis via Esterification

Materials:

-

4'-Methyl-[1,1'-biphenyl]-2-carboxylic acid

-

Isobutylene (liquefied gas or generated in situ)

-

Dichloromethane (DCM) or tert-butyl methyl ether (MTBE)

-

Concentrated sulfuric acid (H₂SO₄) or other strong acid catalyst

-

Sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve 4'-methyl-[1,1'-biphenyl]-2-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or MTBE in a pressure-rated vessel.

-

Cool the solution in an ice bath.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Introduce isobutylene into the reaction mixture. This can be done by bubbling the gas through the solution or by adding a pre-condensed liquid.

-

Seal the vessel and allow the reaction to stir at room temperature. The reaction progress can be monitored by TLC or HPLC.

-

Upon completion, carefully vent the vessel and quench the reaction by slowly adding saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or column chromatography if necessary.

Conclusion

This compound is a demonstrably valuable and versatile building block in modern organic synthesis. Its utility is highlighted by its crucial role in the industrial-scale production of the life-saving antihypertensive drug, Telmisartan. The synthetic routes to this intermediate are well-established and offer flexibility based on available resources and desired scale. A thorough understanding of its chemistry and the biological pathways of the molecules derived from it, such as the intricate workings of the Renin-Angiotensin-Aldosterone System, is essential for the continued development of novel therapeutics. This guide serves as a foundational resource for scientists and researchers, providing the necessary technical details to effectively utilize this important synthetic intermediate in their research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 3. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 4. Telmisartan Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mrmed.in [mrmed.in]

- 6. Telmisartan | C33H30N4O2 | CID 65999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ahajournals.org [ahajournals.org]

The Pivotal Role of the Tert-butyl Group in Tert-butyl 4'-methylbiphenyl-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl group, a seemingly simple alkyl substituent, plays a multifaceted and critical role in the chemical behavior and synthetic utility of tert-butyl 4'-methylbiphenyl-2-carboxylate. This technical guide provides an in-depth analysis of the functions of the tert-butyl group in this molecule, focusing on its role as a carboxylic acid protecting group, a steric impediment influencing molecular conformation and atropisomerism, and its impact on the molecule's application as a key intermediate in pharmaceutical synthesis. This document synthesizes data from various sources to offer a comprehensive resource, complete with detailed experimental protocols and visual representations of key concepts to aid researchers in drug discovery and development.

Introduction: The Significance of a Bulky Substituent

This compound is a molecule of significant interest in medicinal chemistry, primarily serving as a crucial building block in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension and related cardiovascular conditions. The unique properties and reactivity of this molecule are largely dictated by the presence of the tert-butyl group attached to the carboxylate functionality at the 2-position of the biphenyl system. Understanding the precise roles of this group is paramount for optimizing synthetic routes and designing novel therapeutics. This guide will explore these roles in detail, covering the chemical principles and practical applications.

The Tert-butyl Group as a Carboxylic Acid Protecting Group

In multi-step organic synthesis, particularly in the construction of complex molecules like pharmaceuticals, it is often necessary to temporarily "mask" a reactive functional group to prevent it from undergoing unwanted reactions. The tert-butyl ester in this compound serves as a robust protecting group for the carboxylic acid.

The effectiveness of the tert-butyl ester as a protecting group stems from a combination of steric hindrance and electronic effects. The bulky tert-butyl group sterically shields the carbonyl carbon of the ester from nucleophilic attack, rendering it stable to a wide range of reagents and reaction conditions under which other esters might be cleaved.

Key Features of the Tert-butyl Ester Protecting Group:

-

Stability: It is remarkably stable to basic conditions, nucleophiles, and many reducing agents.

-

Orthogonality: Its stability profile allows for selective deprotection in the presence of other protecting groups that are sensitive to different conditions (e.g., benzyl esters, which are removed by hydrogenolysis).

-

Selective Cleavage: The tert-butyl ester can be readily and cleanly removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid. This deprotection proceeds via a stable tert-butyl cation intermediate.

The use of the tert-butyl group as a protecting strategy is fundamental in the synthesis of drugs like Telmisartan, where other parts of the molecule must undergo transformations while the carboxylic acid moiety remains intact.

Steric Hindrance and Atropisomerism: Dictating Molecular Shape

The placement of the bulky tert-butyl carboxylate group at the ortho position (C2) of the biphenyl core is a deliberate stereochemical choice. In biphenyl systems, rotation can occur around the single bond connecting the two phenyl rings. However, when large substituents are present at the ortho positions, this rotation is restricted due to steric hindrance. This phenomenon can lead to atropisomerism , a type of axial chirality where the rotational barrier is high enough to allow for the isolation of stable, non-superimposable mirror-image conformers (enantiomers).

The tert-butyl group, with its large van der Waals radius, creates a significant energy barrier to rotation around the C1-C1' bond in this compound. This forces the two phenyl rings to adopt a non-planar, twisted conformation. For atropisomerism to be observed and for the enantiomers to be separable, the rotational barrier must be sufficiently high (typically ≥ 100 kJ/mol).[1]

A Key Intermediate in the Synthesis of Telmisartan

This compound is a well-established intermediate in the industrial synthesis of Telmisartan, a potent angiotensin II receptor blocker. Telmisartan's therapeutic action relies on its ability to block the AT1 receptor, preventing the vasoconstrictive effects of angiotensin II and thereby lowering blood pressure.[3]

The synthesis of Telmisartan involves the coupling of a substituted benzimidazole moiety with a functionalized biphenyl component. This compound serves as a precursor to this biphenyl component. The tert-butyl group fulfills its protective role during the necessary chemical modifications of the biphenyl structure, such as the bromination of the 4'-methyl group to create a reactive site for coupling with the benzimidazole core. Following the coupling reaction, the tert-butyl protecting group is removed under acidic conditions to reveal the free carboxylic acid, which is essential for the pharmacological activity of Telmisartan.

The Angiotensin II Receptor Signaling Pathway

Telmisartan, synthesized from the title compound, exerts its therapeutic effect by blocking the Angiotensin II Type 1 (AT1) receptor. The following diagram illustrates the signaling pathway initiated by angiotensin II and the point of intervention by Telmisartan.

Caption: Angiotensin II signaling pathway and Telmisartan's mechanism of action.

Quantitative Data Summary

While specific experimental data for this compound is sparse in publicly available literature, the following table summarizes typical data for related processes and concepts.

| Parameter | Compound/Process | Value | Reference |

| Rotational Barrier (ΔG‡) | 2,2'-disubstituted biphenyls | 16-19 kcal/mol (required for room temp. stability) | [4] |

| Single ortho-substituted biphenyls | Up to 15.4 kcal/mol | [2] | |

| Hydrolysis Half-life (t₁/₂) | tert-butyl formate (at neutral pH, 22°C) | 5 days | [5] |

| Synthesis Yield | Methyl 4'-methylbiphenyl-2-carboxylate | ~70-80% (lab scale) | [6] |

| Telmisartan from tert-butyl ester precursor | ~64% (final deprotection step) | [7] |

Experimental Protocols

The following are representative experimental protocols for the synthesis and deprotection of this compound, based on established chemical transformations.

Synthesis of this compound

This protocol is adapted from a patented method for the tert-butylation of the corresponding carboxylic acid.[8]

Materials:

-

4'-Methyl-2-biphenylcarboxylic acid

-

Toluene (anhydrous)

-

Sulfuric acid (concentrated)

-

Isobutene gas

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Pressurized reaction vessel

Procedure:

-

In a pressurized reaction vessel, dissolve 4'-methyl-2-biphenylcarboxylic acid (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution.

-

Seal the vessel and cool the mixture to 0-5 °C in an ice bath.

-

Introduce isobutene gas into the vessel until a pressure of 2-4 atm is reached.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the excess isobutene in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

- 1. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Telmisartan (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scispace.com [scispace.com]

- 6. prepchem.com [prepchem.com]

- 7. ahajournals.org [ahajournals.org]

- 8. US6369266B1 - Process for producing tert-butyl 4â²-methyl-2-biphenylcarboxlate - Google Patents [patents.google.com]

A Comprehensive Technical Guide to tert-Butyl 4'-Methylbiphenyl-2-carboxylate: Nomenclature, Synonyms, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of tert-butyl 4'-methylbiphenyl-2-carboxylate, a key intermediate in organic synthesis, most notably in the production of the antihypertensive drug Telmisartan. This document elucidates the compound's nomenclature and synonyms, presents its physicochemical data in a structured format, and offers a detailed experimental protocol for its application in a significant synthetic pathway. A visual representation of its role in the synthesis of Telmisartan is also provided to facilitate a deeper understanding of its chemical utility.

Introduction

This compound is a versatile organic compound widely utilized in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a biphenyl backbone with a tert-butyl ester and a methyl group, imparts desirable properties such as enhanced solubility and stability, making it a valuable precursor in the synthesis of complex molecules.[1] This guide serves as a comprehensive resource for professionals engaged in research and development, offering in-depth information on its nomenclature, properties, and synthetic applications.

Nomenclature and Synonyms

The systematic naming and identification of chemical compounds are crucial for unambiguous scientific communication. This compound is known by several names in scientific literature and chemical databases. A comprehensive list of its synonyms and identifiers is provided below.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | tert-butyl 4'-methyl-[1,1'-biphenyl]-2-carboxylate |

| CAS Number | 114772-36-0[1][2] |

| Molecular Formula | C₁₈H₂₀O₂[1][2] |

| Molecular Weight | 268.35 g/mol [2] |

| Synonyms | 4'-Methyl-biphenyl-2-carboxylic acid tert-butyl ester[1][2] |

| tert-butyl 2-(4-methylphenyl)benzoate[1] | |

| [1,1'-Biphenyl]-2-carboxylic acid, 4'-methyl-, 1,1-dimethylethyl ester | |

| 1,1-Dimethylethyl 4′-methyl[1,1′-biphenyl]-2-carboxylate | |

| 2-tert-Butoxycarbonyl-4′-methylbiphenyl | |

| tert-Butyl 2-(p-tolyl)benzoate | |

| PubChem CID | 9838270[2] |

| MDL Number | MFCD04973964[2] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Appearance | Pale yellow opaque oil | [2] |

| Purity | ≥ 99% (HPLC) | [2] |

| Storage Conditions | 0-8°C | [2] |

Synthetic Applications and Experimental Protocols

The primary application of this compound is as a key building block in the synthesis of Telmisartan, a widely used angiotensin II receptor antagonist for the treatment of hypertension.[3][4] The synthesis involves the alkylation of a bis-benzimidazole intermediate with a derivative of this compound, followed by the hydrolysis of the tert-butyl ester to yield the final active pharmaceutical ingredient.

Role in the Synthesis of Telmisartan

The synthesis of Telmisartan often employs a convergent approach where the biphenyl moiety and the dibenzimidazole core are synthesized separately and then coupled. This compound is first functionalized, typically by bromination of the methyl group to form 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester. This electrophilic intermediate is then used to alkylate the nucleophilic nitrogen of the pre-formed dibenzimidazole core. The final step is the deprotection of the carboxylic acid by hydrolyzing the tert-butyl ester.[3][5]

Experimental Protocol: Synthesis of Telmisartan Tert-Butyl Ester

The following is a representative experimental protocol for the alkylation of the dibenzimidazole intermediate with 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester, a key step in the synthesis of Telmisartan.

Materials:

-

2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole

-

4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester

-

Potassium tert-butoxide (KOt-Bu)

-

Dimethylformamide (DMF) or Dimethylacetamide

-

Trifluoroacetic acid (TFA)

Procedure:

-

Alkylation:

-

In a reaction vessel, dissolve 2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazole in dimethylacetamide.

-

Add potassium tert-butoxide to the solution and stir.

-

To this mixture, add a solution of 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester.

-

Heat the reaction mixture to 75-80 °C and maintain for approximately 3 hours.[2]

-

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture contains the tert-butyl ester of Telmisartan.

-

-

Hydrolysis (Deprotection):

-

Cool the reaction mixture.

-

Add trifluoroacetic acid to the solution containing the Telmisartan tert-butyl ester.[2]

-

Stir the reaction at room temperature for about 4 hours to effect the hydrolysis of the tert-butyl ester to the carboxylic acid.[2]

-

After hydrolysis, the product, Telmisartan, can be precipitated and purified by appropriate workup and recrystallization procedures.

-

Note: This protocol is a generalized representation. Specific conditions and purification methods may vary based on the scale and specific requirements of the synthesis.

Visualizing the Synthetic Pathway

To illustrate the logical flow of the synthesis of Telmisartan involving this compound, the following diagram has been generated using the DOT language.

Caption: Synthetic pathway of Telmisartan from this compound.

Conclusion

This compound is a compound of significant interest to the pharmaceutical and chemical industries. Its well-defined role as a key intermediate in the synthesis of Telmisartan underscores its importance. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, and a detailed look into its synthetic applications, complete with an experimental protocol and a visual representation of the synthetic pathway. It is intended that this information will be a valuable resource for researchers and professionals in the field, facilitating further innovation and application of this versatile molecule.

References

Safety and handling of "Tert-butyl 4'-methylbiphenyl-2-carboxylate"

An In-depth Technical Guide on the Safety and Handling of Tert-butyl 4'-methylbiphenyl-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Physicochemical Properties

This compound is a chemical compound utilized as an intermediate in various fields of chemical synthesis.[1][2] Its structural features make it a valuable building block in the development of pharmaceuticals and specialty polymers.[1][2]

| Property | Value | Reference |

| CAS Number | 114772-36-0 | [1] |

| Molecular Formula | C18H20O2 | [1] |

| Molecular Weight | 268.35 g/mol | [1] |

| Appearance | Pale yellow opaque oil | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 4'-Methyl-biphenyl-2-carboxylic acid tert-butyl ester | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Safety and Handling

The following safety and handling procedures are based on data for the structurally related compound, tert-butyl 4'-(bromomethyl)biphenyl-2-carboxylate, and should be considered as a precautionary guide.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure.

-

Eye/Face Protection: Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3][4] Contaminated work clothing should not be allowed out of the workplace.[3]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[3]

-

Hygiene Measures: Wash hands thoroughly after handling. Avoid breathing dust, fume, gas, mist, vapors, or spray.[3] Do not get in eyes, on skin, or on clothing.[3]

First-Aid Measures

In case of exposure, follow these first-aid procedures:

-

If on Skin: Wash with plenty of soap and water.[3] If skin irritation or rash occurs, get medical advice/attention.[3] Wash contaminated clothing before reuse.[3]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3] Get medical attention.[3]

-

If Inhaled: Remove to fresh air. If symptoms persist, call a physician.

-

If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors.[4]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[4]

Storage and Handling

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Avoid ingestion and inhalation.[3]

Applications in Research and Development

This compound is primarily used as a versatile intermediate in organic synthesis with applications in several areas:

-

Pharmaceutical Development: It serves as a key building block in the synthesis of complex pharmaceutical compounds.[1][2]

-

Polymer Chemistry: This compound is utilized in the production of specialty polymers, contributing to improved thermal stability and mechanical properties in coatings and adhesives.[1][2]

-

Organic Synthesis: Its reactivity is leveraged by researchers to construct complex organic molecules.[1][2]

-

Material Science: It finds application in the development of advanced materials such as liquid crystals and electronic components due to its unique structural properties.[1][2]

Experimental Protocols

While a specific experimental protocol for the synthesis of this compound was not found, a representative procedure can be adapted from the synthesis of the analogous methyl ester, methyl 4'-methylbiphenyl-2-carboxylate.[5]

Representative Synthesis of a 4'-Methylbiphenyl-2-carboxylate Derivative

Caption: Synthetic workflow for a related biphenyl carboxylate.

Methodology:

-

A solution of 4-bromotoluene in dry tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.[5]

-

A solution of n-butyllithium in hexane is added dropwise, and the mixture is stirred.[5]

-

Anhydrous zinc chloride in ether is then added, followed by a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) in THF.[5]

-

A solution of the corresponding 2-iodobenzoate ester (in this case, tert-butyl 2-iodobenzoate would be used) in THF is added.[5]

-

The reaction mixture is allowed to warm to room temperature and then heated to reflux.[5]

-

After cooling, the reaction is quenched, and the solvent is removed.[5]

-

The residue is dissolved in a suitable organic solvent (e.g., chloroform) and washed with an aqueous solution of a chelating agent like EDTA to remove metal residues.[5]

-

The organic layer is dried, and the solvent is evaporated.[5]

-

The crude product is purified by flash chromatography to yield the desired this compound.[5]

Waste Disposal

Dispose of contents and container to an approved waste disposal plant.[3] It is important to follow all federal, state, and local environmental regulations for chemical waste disposal.

Role in Synthetic Chemistry

The primary utility of this compound is as a synthetic intermediate. The following diagram illustrates its role as a building block in the creation of more complex molecules.

Caption: Role as a synthetic intermediate.

References

Methodological & Application

Synthesis of Tert-butyl 4'-methylbiphenyl-2-carboxylate via Suzuki Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is particularly vital for the synthesis of biaryl compounds.[4][5] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and a representative protocol for the synthesis of tert-butyl 4'-methylbiphenyl-2-carboxylate. This compound is a valuable building block, and its synthesis presents the common challenge of coupling sterically hindered substrates due to the ortho-tert-butyl ester group. The protocol and data herein are based on established methodologies for sterically demanding Suzuki couplings and serve as a robust guide for reaction optimization.[6][7]

Reaction Principle

The synthesis of this compound is achieved by the palladium-catalyzed cross-coupling of tert-butyl 2-bromobenzoate and 4-methylphenylboronic acid. The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][8][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of tert-butyl 2-bromobenzoate, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[4][8]

-

Transmetalation: In the presence of a base, which activates the boronic acid, the 4-methylphenyl group is transferred from the boron atom to the palladium center, displacing the bromide.[9][10]

-

Reductive Elimination: The two organic ligands on the palladium complex—the tert-butyl benzoyl and the 4-methylphenyl groups—couple to form the final product, this compound, and regenerate the active Pd(0) catalyst.[8][9]

Data Presentation: Optimization of Reaction Conditions

The yield and efficiency of the Suzuki coupling for sterically hindered substrates are highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize typical reaction parameters and outcomes for the synthesis of biaryls from sterically hindered or ortho-substituted aryl halides.

Table 1: Catalyst and Ligand Screening for Sterically Hindered Suzuki Coupling

| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | K₂CO₃ (2) | Toluene/H₂O | 110 | 24 | Low | [11] |

| 2 | Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ (2) | Toluene | 110 | 24 | Moderate | [11] |

| 3 | Pd₂(dba)₃ (0.5) | SPhos (1.5) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | >95 | [12] |

| 4 | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (2) | Xylenes | 140 | 12 | 63 | [11] |

| 5 | Pd-NHC Complex (0.05) | - | t-BuOK (2) | Dioxane | 80 | 12 | >99 | [7] |

Table 2: Effect of Base and Solvent on Yield

| Entry | Aryl Halide | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 2-Bromotoluene | K₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 18 | 85 | [13] |

| 2 | 2-Bromotoluene | Cs₂CO₃ (2) | Dioxane | 100 | 12 | 92 | [14] |

| 3 | 1-Bromo-2,4,6-trimethylbenzene | K₃PO₄ (2) | Toluene | 110 | 24 | 58 | [11] |

| 4 | 2-Chlorotoluene | K₂CO₃ (2) | EtOH/H₂O | 50 | 4 | 98 | [6] |

| 5 | 2-Iodomesitylene | Ba(OH)₂ (2) | DME/H₂O | 80 | 4 | 99 | [3] |

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of this compound via Suzuki-Miyaura coupling.

Materials:

-

Tert-butyl 2-bromobenzoate

-

4-Methylphenylboronic acid

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous powder

-

Toluene, anhydrous

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer/hotplate, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add tert-butyl 2-bromobenzoate (1.0 mmol, 1.0 equiv), 4-methylphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

-

Catalyst and Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.03 mmol, 3 mol%). Add these solids to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of the inert gas, add anhydrous toluene (5 mL) and deionized water (0.5 mL) via syringe. The solvent should be degassed prior to use by bubbling with argon for 15-20 minutes.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Visualizations

Experimental Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]

- 7. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]